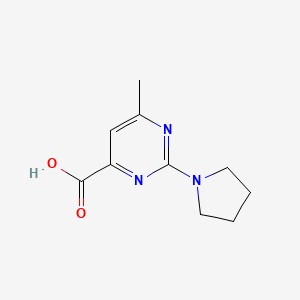

6-Methyl-2-pyrrolidin-1-yl-pyrimidine-4-carboxylic acid

説明

特性

IUPAC Name |

6-methyl-2-pyrrolidin-1-ylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-7-6-8(9(14)15)12-10(11-7)13-4-2-3-5-13/h6H,2-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXSNQUEKAVHCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-pyrrolidin-1-yl-pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyrimidine with pyrrolidine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a carboxylation reaction using carbon dioxide to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

化学反応の分析

Types of Reactions

6-Methyl-2-pyrrolidin-1-yl-pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of the pyrimidine ring.

Reduction: Reduced pyrimidine derivatives.

Substitution: Substituted pyrimidine derivatives with various functional groups.

科学的研究の応用

Medicinal Chemistry

6-Methyl-2-pyrrolidin-1-yl-pyrimidine-4-carboxylic acid has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can inhibit NAPE-PLD (N-acyl-phosphatidylethanolamine-specific phospholipase D), which is involved in lipid metabolism and signaling pathways. This inhibition can influence various biochemical processes, making it a candidate for therapeutic applications in metabolic disorders.

Antimicrobial Activity

Recent research indicates that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown an MIC (minimum inhibitory concentration) of 0.025 mg/mL against Escherichia coli and lower values against other pathogens such as Staphylococcus aureus (0.0048 mg/mL) . This suggests its potential use in developing new antibiotics.

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | 0.025 | E. coli |

| Other derivatives | 0.0048 | S. aureus |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects, particularly its ability to inhibit COX-2 enzyme activity. In vitro studies reported IC50 values comparable to standard drugs, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .

Agrochemical Applications

作用機序

The mechanism of action of 6-Methyl-2-pyrrolidin-1-yl-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.

類似化合物との比較

Substituent Variations in Pyrimidine Carboxylic Acids

The compound’s structural analogs differ primarily in nitrogen-containing substituents (e.g., piperidine, diethylamino) or core heterocycles (e.g., pyridine vs. pyrimidine). Key examples include:

Key Observations :

- Ring Size Effects: The pyrrolidine (5-membered) vs. piperidine (6-membered) substituent alters steric and electronic properties.

- Functional Groups: The carboxylic acid group enables salt formation (e.g., HCl salts in diethylamino analogs) or amidation (as in ), enhancing solubility or stability compared to non-acid analogs like 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine .

生物活性

6-Methyl-2-pyrrolidin-1-yl-pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methyl group at the 6-position, a pyrrolidine group at the 2-position, and a carboxylic acid at the 4-position. Its molecular formula is CHNO, with a molecular weight of approximately 208.26 g/mol. The unique substitution pattern influences its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It can function as an inhibitor or modulator, impacting various biochemical pathways. For instance, it has been explored as an enzyme inhibitor in studies involving NAPE-PLD (N-acyl-phosphatidylethanolamine-specific phospholipase D), which plays a role in lipid metabolism and signaling pathways .

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antimicrobial activity. For example, derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antibacterial properties .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | 0.025 | E. coli |

| Other derivatives | 0.0048 | S. aureus |

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activities. In vitro studies have indicated that it can inhibit COX-2 activity, a key enzyme in the inflammatory process. The IC values for related pyrimidine derivatives were reported to be comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the substituents of the pyrimidine ring significantly affect biological activity. For example, replacing certain groups can enhance potency or alter pharmacokinetic properties. A notable finding was that conformational changes in substituents led to increased inhibitory potency against target enzymes .

| Substituent Change | Effect on Activity |

|---|---|

| Morpholine to hydroxypyrrolidine | Increased activity by 10-fold |

| Cyclopropylmethylamide optimization | Enhanced lipophilicity |

Case Studies

- Inhibition of NAPE-PLD : A study focused on optimizing compounds for NAPE-PLD inhibition demonstrated that specific structural modifications could enhance potency significantly, making these compounds suitable for further pharmacological exploration .

- Antimicrobial Testing : Another investigation tested various derivatives against common pathogens, confirming their potential as antibacterial agents with promising MIC values .

- Anti-inflammatory Research : Research highlighted the anti-inflammatory potential of similar compounds through assays measuring COX enzyme inhibition, providing insights into their therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。